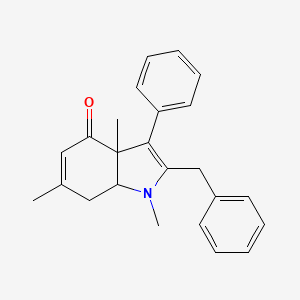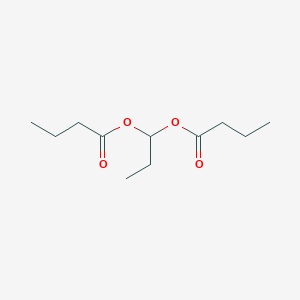
2-(2-Hydroxyphenyl)-3,1-benzoxathiin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hydroxyphenyl)-3,1-benzoxathiin-4-one is an organic compound that belongs to the class of benzoxathiin derivatives This compound is characterized by a benzoxathiin ring system fused with a hydroxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyphenyl)-3,1-benzoxathiin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with 2-mercaptobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the benzoxathiin ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Hydroxyphenyl)-3,1-benzoxathiin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxathiin ring or the hydroxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or thioether derivatives.
Applications De Recherche Scientifique
2-(2-Hydroxyphenyl)-3,1-benzoxathiin-4-one has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are being explored.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-(2-Hydroxyphenyl)-3,1-benzoxathiin-4-one involves its interaction with specific molecular targets and pathways. The compound can undergo excited-state intramolecular proton transfer (ESIPT) and excited-state internal charge transfer (ESICT), which contribute to its photophysical properties. These mechanisms are crucial for its applications in fluorescence imaging and sensing.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Hydroxyphenyl)benzothiazole
- 2-(2-Hydroxyphenyl)benzoxazole
- 2-(2-Hydroxyphenyl)benzimidazole
Uniqueness
2-(2-Hydroxyphenyl)-3,1-benzoxathiin-4-one is unique due to its benzoxathiin ring system, which imparts distinct chemical and photophysical properties. Compared to similar compounds, it exhibits different reactivity and stability, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
7154-88-3 |
|---|---|
Formule moléculaire |
C14H10O3S |
Poids moléculaire |
258.29 g/mol |
Nom IUPAC |
2-(2-hydroxyphenyl)-3,1-benzoxathiin-4-one |
InChI |
InChI=1S/C14H10O3S/c15-11-7-3-1-5-9(11)14-17-13(16)10-6-2-4-8-12(10)18-14/h1-8,14-15H |
Clé InChI |
NPXMATRQKFMYFV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2OC(=O)C3=CC=CC=C3S2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



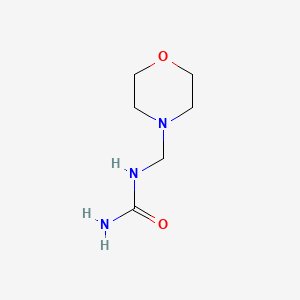


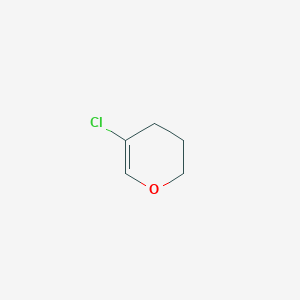


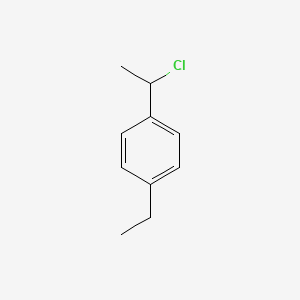
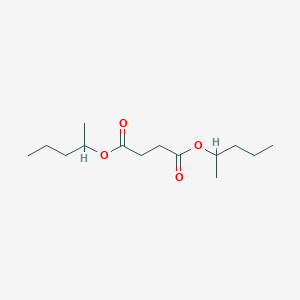
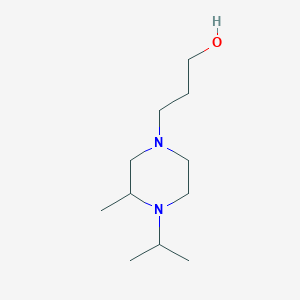
![furo[3,4-f][1]benzofuran-5,7-dione](/img/structure/B14723260.png)
